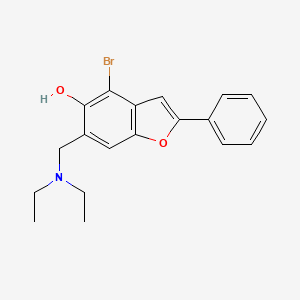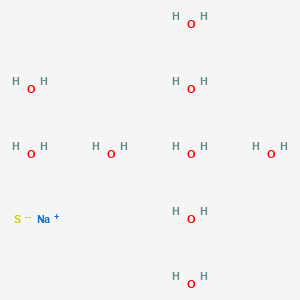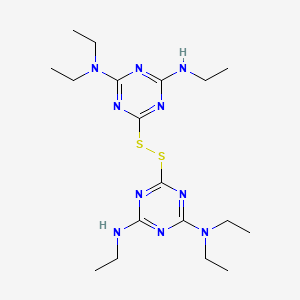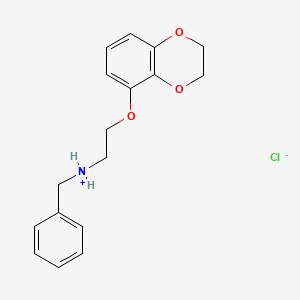![molecular formula C15H22 B13745939 Ethene;prop-1-ene;tricyclo[5.2.1.02,6]deca-3,8-diene CAS No. 25034-71-3](/img/structure/B13745939.png)
Ethene;prop-1-ene;tricyclo[5.2.1.02,6]deca-3,8-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethene;prop-1-ene;tricyclo[5.2.1.02,6]deca-3,8-diene is a complex organic compound with a unique tricyclic structure. It is also known as dicyclopentadiene, a dimer of cyclopentadiene formed through a Diels-Alder reaction. This compound is significant in various industrial applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethene;prop-1-ene;tricyclo[5.2.1.02,6]deca-3,8-diene can be synthesized through the Diels-Alder reaction of cyclopentadiene. The reaction typically occurs at room temperature, but heating can accelerate the process. The reaction involves the [2+4] cycloaddition of two cyclopentadiene molecules to form the tricyclic structure.
Industrial Production Methods
Industrially, this compound is produced as a by-product of crude oil pyrolysis. The cyclopentadiene content in the C5 fraction of oil pyrolysis products can reach up to 25%, making it a readily available and low-cost compound .
Analyse Chemischer Reaktionen
Types of Reactions
Ethene;prop-1-ene;tricyclo[5.2.1.02,6]deca-3,8-diene undergoes various chemical reactions, including:
Hydrogenation: The compound can be hydrogenated in the presence of a palladium catalyst to form endo-tricyclo[5.2.1.02,6]decane.
Oxidation: It can be oxidized to form various oxygenated products.
Substitution: The compound can undergo substitution reactions, particularly at the double bonds.
Common Reagents and Conditions
Hydrogenation: Typically performed using a palladium catalyst (Pd/γ-Al2O3) in heptane at 76°C.
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine.
Major Products
Hydrogenation: Endo-tricyclo[5.2.1.02,6]decane.
Oxidation: Various oxygenated derivatives.
Substitution: Halogenated tricyclic compounds.
Wissenschaftliche Forschungsanwendungen
Ethene;prop-1-ene;tricyclo[5.2.1.02,6]deca-3,8-diene has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various polymers and resins.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems due to its stable tricyclic structure.
Wirkmechanismus
The mechanism of action of ethene;prop-1-ene;tricyclo[5.2.1.02,6]deca-3,8-diene involves its reactivity at the double bonds. In hydrogenation reactions, the palladium catalyst facilitates the addition of hydrogen atoms to the double bonds, converting them into single bonds and forming a more saturated compound . The compound’s unique tricyclic structure allows for selective reactions, making it a valuable intermediate in various chemical processes.
Vergleich Mit ähnlichen Verbindungen
Ethene;prop-1-ene;tricyclo[5.2.1.02,6]deca-3,8-diene can be compared with other similar compounds, such as:
Cyclopentadiene: The monomer form of the compound, which is less stable and more reactive.
Norbornene: Another tricyclic compound with similar reactivity but different structural properties.
Dicyclopentadiene: The endo and exo isomers of the compound, which have different reactivities and applications.
The uniqueness of this compound lies in its stability and versatility, making it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
25034-71-3 |
|---|---|
Molekularformel |
C15H22 |
Molekulargewicht |
202.33 g/mol |
IUPAC-Name |
ethene;prop-1-ene;tricyclo[5.2.1.02,6]deca-3,8-diene |
InChI |
InChI=1S/C10H12.C3H6.C2H4/c1-2-9-7-4-5-8(6-7)10(9)3-1;1-3-2;1-2/h1-2,4-5,7-10H,3,6H2;3H,1H2,2H3;1-2H2 |
InChI-Schlüssel |
FONZLIJOWFDKNC-UHFFFAOYSA-N |
Kanonische SMILES |
CC=C.C=C.C1C=CC2C1C3CC2C=C3 |
Physikalische Beschreibung |
Other Solid |
Verwandte CAS-Nummern |
68649-24-1 25034-71-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3-Dioxolane;2-[4-(oxiran-2-ylmethoxy)butoxymethyl]oxirane;1,3,5-trioxane](/img/structure/B13745865.png)




![1-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]-1,1-dimethylhydrazinium chloride](/img/structure/B13745890.png)


![3h-Naphth[1,2-d]imidazole,3-ethyl-](/img/structure/B13745913.png)




